molecular formula C17H16O2 B1601971 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 61696-79-5

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1601971
CAS No.: 61696-79-5
M. Wt: 252.31 g/mol
InChI Key: FKHGBDZJCJCGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C17H16O2 It is a derivative of naphthalenone, characterized by the presence of a 4-methoxyphenyl group

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 1-tetralone in the presence of a base, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be compared with similar compounds such as:

    2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity.

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Although structurally different, this compound shares some chemical properties and is also studied for its antioxidant activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-9,14H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHGBDZJCJCGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90485544
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61696-79-5
Record name 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90485544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 4
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 6
3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.